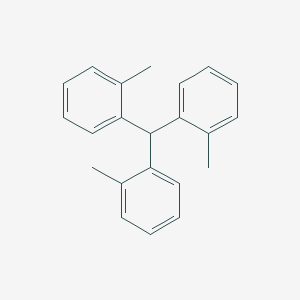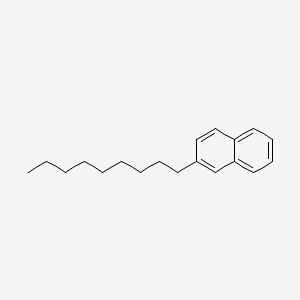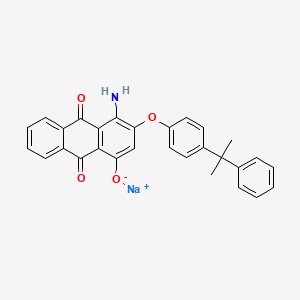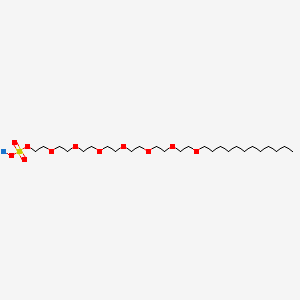
2,6-Dimethyloctan-2-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-2-octyl formate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of formic acid and 2,6-dimethyl-2-octanol. This compound is known for its pleasant odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2-octyl formate can be synthesized through the esterification reaction between formic acid and 2,6-dimethyl-2-octanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethyl-2-octyl formate involves the continuous esterification process. This method uses a fixed-bed reactor where formic acid and 2,6-dimethyl-2-octanol are passed over a solid acid catalyst at elevated temperatures. The ester is then separated from the reaction mixture by distillation.
Types of Reactions:
Oxidation: 2,6-Dimethyl-2-octyl formate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol, 2,6-dimethyl-2-octanol.
Substitution: The ester group in 2,6-Dimethyl-2-octyl formate can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 2,6-Dimethyl-2-octanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-2-octyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: This compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance in medicinal formulations.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-2-octyl formate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, the ester group can undergo hydrolysis to release formic acid and 2,6-dimethyl-2-octanol, which may further interact with biological targets.
Comparación Con Compuestos Similares
Methyl formate: An ester with a similar structure but a simpler alkyl group.
Ethyl acetate: Another ester commonly used in the fragrance industry.
Isopropyl butyrate: An ester with a branched alkyl group similar to 2,6-Dimethyl-2-octyl formate.
Uniqueness: 2,6-Dimethyl-2-octyl formate is unique due to its specific structure, which imparts a distinct odor profile. Its branched alkyl chain provides stability and resistance to hydrolysis, making it a valuable compound in various applications.
Propiedades
Número CAS |
72785-17-2 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2,6-dimethyloctan-2-yl formate |
InChI |
InChI=1S/C11H22O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h9-10H,5-8H2,1-4H3 |
Clave InChI |
KQZSQDZXBHFWGC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)(C)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)





![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)

![Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester](/img/structure/B13764181.png)

![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)

